molecular formula C13H19NO2 B8193563 3-(tert-Butyl)-5-(dimethylamino)-2-hydroxybenzaldehyde

3-(tert-Butyl)-5-(dimethylamino)-2-hydroxybenzaldehyde

Cat. No.: B8193563
M. Wt: 221.29 g/mol
InChI Key: SCLRWGYYHXSHRL-UHFFFAOYSA-N
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Description

3-(tert-Butyl)-5-(dimethylamino)-2-hydroxybenzaldehyde is a substituted salicylaldehyde of high value in organic and coordination chemistry. Its structure, featuring a phenolic hydroxyl group, an aldehyde, a tert-butyl group, and a dimethylamino group, makes it a versatile precursor for the synthesis of novel salen-type ligands . Salen ligands derived from similar tert-butyl- and amino-functionalized aldehydes are crucial in developing bifunctional catalysts, such as aluminum-salen complexes, which have demonstrated high efficiency in the coupling of epoxides and carbon dioxide to form cyclic carbonates or polycarbonates under mild conditions . The incorporation of the dimethylamino group directly onto the aromatic ring is a key design feature for creating one-component, self-activating catalysts. This group can be quaternized to form a built-in ammonium salt, which significantly enhances catalytic activity by providing a nucleophilic counter-anion and improves the thermal stability of the resulting complex by reducing decomposition pathways common to those with alkyl spacers . This compound is for research use only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3-tert-butyl-5-(dimethylamino)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-13(2,3)11-7-10(14(4)5)6-9(8-15)12(11)16/h6-8,16H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLRWGYYHXSHRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of 3-(tert-Butyl)-2-hydroxybenzaldehyde

The synthesis begins with the nitration of 3-(tert-butyl)-2-hydroxybenzaldehyde to introduce a nitro group at the para position relative to the hydroxyl group. This step leverages the directing effects of the hydroxyl and aldehyde functionalities:

  • Reagents : Concentrated nitric acid (HNO3\text{HNO}_3) in acetic acid or sulfuric acid (H2SO4\text{H}_2\text{SO}_4).

  • Conditions : Reaction temperatures of 0–5°C to control exothermicity, yielding 3-(tert-butyl)-2-hydroxy-5-nitrobenzaldehyde (Figure 1A).

  • Yield : 70–85% after recrystallization from ethanol/water.

Mechanistic Insights

Nitration occurs at position 5 due to the hydroxyl group’s ortho/para -directing nature and the aldehyde’s meta -directing effect. Steric hindrance from the tert-butyl group at position 3 further favors para substitution.

Catalytic Hydrogenation of the Nitro Group

The nitro group at position 5 is reduced to an amine using catalytic hydrogenation:

  • Catalyst : 10% Palladium on carbon (Pd/C\text{Pd/C}) under H2\text{H}_2 atmosphere.

  • Solvents : Methanol, ethanol, or ethyl acetate.

  • Conditions : Room temperature to 50°C, 1–3 hours.

  • Yield : 90–95% for 3-(tert-butyl)-2-hydroxy-5-aminobenzaldehyde (Figure 1B).

Optimization Notes

  • Excess H2\text{H}_2 pressure (2–3 atm) accelerates reduction without over-reduction byproducts.

  • Filtration through Celite® removes catalyst residues.

Methylation of the Amino Group

The primary amine is dimethylated to introduce the N,N-dimethyl\text{N,N-dimethyl} moiety:

  • Reagents : Formaldehyde (HCHO\text{HCHO}) and formic acid (HCOOH\text{HCOOH}) in the Eschweiler-Clarke reaction .

  • Alternative : Dimethyl sulfate ((CH3)2SO4(\text{CH}_3)_2\text{SO}_4) in basic aqueous conditions (e.g., NaOH\text{NaOH}).

  • Conditions : Reflux at 80–100°C for 4–6 hours.

  • Yield : 75–80% for the final product (Figure 1C).

Key Considerations

  • Excess formaldehyde ensures complete methylation.

  • Neutralization with NaOH\text{NaOH} quenches unreacted dimethyl sulfate, minimizing side reactions.

Alternative Synthetic Routes

Direct Amination via Ullmann Coupling

A patent describes a one-pot amination using copper catalysts:

  • Substrate : 3-(tert-butyl)-2-hydroxy-5-iodobenzaldehyde.

  • Reagents : Dimethylamine ((CH3)2NH\text{(CH}_3)_2\text{NH}), copper iodide (CuI\text{CuI}), and K2CO3\text{K}_2\text{CO}_3.

  • Conditions : 110°C in DMF for 24 hours.

  • Yield : 60–65%.

Limitations

  • Requires halogenated precursors, increasing synthetic steps.

  • Lower yields compared to stepwise nitration-reduction-methylation.

Reductive Amination of Ketone Intermediates

A modified approach involves reductive amination of 3-(tert-butyl)-5-keto-2-hydroxybenzaldehyde:

  • Reagents : Dimethylamine hydrochloride ((CH3)2NHHCl\text{(CH}_3)_2\text{NH} \cdot \text{HCl}), sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}).

  • Solvent : Methanol at pH 4–5 (buffered with acetic acid).

  • Yield : 50–55%.

Data Tables: Comparative Analysis of Methods

StepMethodReagents/ConditionsYield (%)Source
NitrationHNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_40–5°C, 2 hours85
HydrogenationPd/C, H2\text{Pd/C, H}_225°C, 2 hours, 2 atm H2\text{H}_295
MethylationEschweiler-ClarkeHCHO, HCOOH\text{HCHO, HCOOH}, 100°C, 6 hours80
Ullmann CouplingCuI, (CH3)2NH\text{CuI, (CH}_3)_2\text{NH}110°C, DMF, 24 hours65
Reductive AminationNaBH3CN\text{NaBH}_3\text{CN}CH3OH\text{CH}_3\text{OH}, pH 4.5, 12 hours55

Discussion of Methodologies

Efficiency and Scalability

The nitration-reduction-methylation sequence offers the highest yields (75–80%) and scalability for industrial applications. In contrast, Ullmann coupling and reductive amination are limited by lower yields and complex purification .

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)-5-(dimethylamino)-2-hydroxybenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like tert-butyl acetate .

Major Products

Major products formed from these reactions include quinones from oxidation, alcohols from reduction, and substituted derivatives from nucleophilic substitution.

Scientific Research Applications

The compound 3-(tert-Butyl)-5-(dimethylamino)-2-hydroxybenzaldehyde is a specialized organic compound that has garnered attention for its diverse applications in scientific research and industry. This article provides a comprehensive overview of its applications, supported by case studies and data tables.

Biological Research

This compound has been investigated for its potential biological activities. Studies have shown that it exhibits:

  • Antioxidant Properties: The compound has been tested for its ability to scavenge free radicals, which is crucial in preventing oxidative stress in biological systems.
  • Antimicrobial Activity: Research indicates that this compound may inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.

Case Study: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry assessed the antioxidant capacity of several benzaldehyde derivatives, including this compound. The results indicated a significant reduction in lipid peroxidation in cellular models, suggesting its potential use in formulations aimed at reducing oxidative damage.

Pharmaceutical Applications

The unique structure of this compound allows it to serve as a precursor or intermediate in synthesizing pharmaceutical compounds. Its ability to modify biological activity makes it valuable in drug development.

Case Study: Synthesis of Antidepressants

In a research project focused on synthesizing novel antidepressants, researchers utilized this compound as an intermediate to create compounds that target serotonin receptors. The resulting derivatives showed enhanced efficacy in preclinical trials.

Material Science

The compound has also found applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its electron-donating properties.

Case Study: OLED Development

A study published in Advanced Materials explored the use of this compound in fabricating OLEDs. The findings demonstrated that incorporating this compound improved the device's efficiency and stability, indicating its potential for commercial applications in display technologies.

Summary Table of Applications

Application AreaSpecific UseKey Findings
Biological ResearchAntioxidant and antimicrobial propertiesSignificant reduction in oxidative stress
Pharmaceutical DevelopmentPrecursor for antidepressantsEnhanced efficacy in targeting serotonin receptors
Material ScienceComponent in OLEDsImproved efficiency and stability in devices

Mechanism of Action

The mechanism by which 3-(tert-Butyl)-5-(dimethylamino)-2-hydroxybenzaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tert-butyl group and dimethylamino group play crucial roles in modulating the compound’s reactivity and binding affinity. The compound can undergo photothermal conversion via excited state non-radiative transitions, making it useful in photothermal therapy .

Comparison with Similar Compounds

3-(tert-Butyl)-2-hydroxy-5-methylbenzaldehyde

  • Structure : Methyl group at position 5.
  • Synthesis: Prepared via condensation reactions involving tris(2-aminoethyl)amine and ethanol under reflux, as described in . This compound serves as a precursor for ligands in coordination chemistry .
  • Applications : Used in synthesizing Schiff-base ligands for metal complexes due to its electron-donating methyl group, which enhances stability in coordination environments .

3-(tert-Butyl)-2-hydroxy-5-nitrobenzaldehyde

  • Structure : Nitro group at position 5.
  • Synthesis : Nitration of 3-(tert-butyl)-2-hydroxybenzaldehyde with nitric acid yields this derivative (71% yield). Key spectral ¹H NMR (CDCl₃) δ 9.96 (s, aldehyde proton), 8.43–8.35 (aromatic protons) .
  • Applications : Intermediate in synthesizing bifunctional catalysts for CO₂ conversion to cyclic carbonates. The nitro group’s electron-withdrawing nature modulates catalytic activity .

Comparative Analysis

Property 3-(tert-Butyl)-5-(dimethylamino)-2-hydroxybenzaldehyde 3-(tert-Butyl)-2-hydroxy-5-methylbenzaldehyde 3-(tert-Butyl)-2-hydroxy-5-nitrobenzaldehyde
Substituent (Position 5) Dimethylamino (electron-donating) Methyl (weak electron-donating) Nitro (electron-withdrawing)
Molecular Weight 221.30 g/mol 206.28 g/mol 237.24 g/mol
Key Functional Groups Aldehyde, hydroxyl, dimethylamino Aldehyde, hydroxyl, methyl Aldehyde, hydroxyl, nitro
Solubility Likely polar aprotic solvents (e.g., DMF, ethanol) Ethanol, chloroform Glacial acetic acid, chloroform
Applications Potential in coordination chemistry, drug discovery Ligand synthesis Catalysis (CO₂ conversion)

Key Findings :

  • Steric Effects : The tert-butyl group at position 3 provides steric bulk across all analogs, influencing solubility and interaction with metal centers or substrates.
  • Synthetic Utility: The nitro analog’s higher molecular weight and electron-withdrawing properties make it more suited for catalytic applications, while the dimethylamino variant’s electron-rich structure may favor biological or coordination applications.

Biological Activity

3-(tert-Butyl)-5-(dimethylamino)-2-hydroxybenzaldehyde, also known as 3,5-di-tert-butyl-2-hydroxybenzaldehyde, is a compound that has garnered attention for its potential biological activities. This article reviews its biological activity, synthesis, and applications based on diverse research findings.

  • Molecular Formula : C15_{15}H22_{22}O2_2
  • Molecular Weight : 234.33 g/mol
  • Density : 1.0 ± 0.1 g/cm³
  • Boiling Point : 277.6 °C at 760 mmHg
  • Melting Point : 59-61 °C

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of this compound have shown effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Pseudomonas aeruginosa1.3-fold lower than kanamycin
Staphylococcus aureusSignificant potency
Escherichia coliModerate activity
Bacillus subtilisModerate activity

The compound acts through enzymatic inhibition mechanisms, notably against the enzyme ecKAS III, which plays a crucial role in fatty acid synthesis in bacteria. The IC50_{50} value for this compound was reported to be as low as 5.6 µM, indicating potent antibacterial activity .

Antioxidant Activity

In addition to antimicrobial properties, compounds in this category have been evaluated for their antioxidant activities. The presence of hydroxyl groups in the structure is believed to contribute to free radical scavenging capabilities, which are essential for reducing oxidative stress in biological systems.

Synthesis and Applications

Synthesis of this compound can be achieved through various organic reactions involving substituted aromatic aldehydes. Its derivatives are utilized in the synthesis of chiral ligands and other organic compounds with potential pharmaceutical applications .

Case Studies

  • Antibacterial Studies : A study demonstrated that a related compound exhibited a significant zone of inhibition against Gram-positive and Gram-negative bacteria, suggesting that structural modifications can enhance antibacterial efficacy .
  • Enzymatic Inhibition : Research indicated that certain derivatives showed IC50_{50} values comparable to standard antibiotics, highlighting their potential as lead compounds in drug development .

Q & A

Q. What synthetic routes are recommended for preparing 3-(tert-Butyl)-5-(dimethylamino)-2-hydroxybenzaldehyde, and how can reaction progress be monitored?

Methodology :

  • Step 1 : Dissolve tris(2-aminoethyl)amine in ethanol (50°C) and add a stoichiometric amount of the aldehyde precursor (e.g., 3-tert-Butyl-2-hydroxy-5-methylbenzaldehyde) dissolved in ethanol dropwise under argon atmosphere .
  • Step 2 : Reflux the mixture for 6 hours, monitoring via TLC (chloroform:EtOAc 10:1) to confirm imine formation .
  • Key Considerations : Degas solvents to prevent oxidation of sensitive intermediates. Use inert gas purging for air-sensitive ligands.

Q. How can crystallographic data resolve structural ambiguities in substituted hydroxybenzaldehyde derivatives?

Methodology :

  • Perform X-ray crystallography on single crystals grown via slow evaporation (e.g., using ethanol/water mixtures).
  • Compare bond lengths and angles with NIST-standardized data for analogous compounds (e.g., 5-tert-Butyl-2,3-dihydroxybenzaldehyde) to validate steric effects of the tert-butyl group .
  • Example : The tert-butyl group in 5-tert-Butyl-2-hydroxy-3-(2-thienyl)benzaldehyde induces a dihedral angle of 15.2° between the thiophene and benzene rings, confirmed by C—H···O hydrogen bonding .

Q. What solvent systems optimize solubility for spectroscopic characterization of this compound?

Methodology :

  • Test polar aprotic solvents (DMSO, DMF) for NMR studies due to the compound’s low solubility in non-polar solvents.
  • For UV-Vis analysis, use ethanol or methanol, which minimize aggregation effects observed in chloroform .

Advanced Research Questions

Q. How do thermodynamic properties (e.g., sublimation enthalpy) influence the stability of this compound in solid-state applications?

Methodology :

  • Measure sublimation enthalpy (ΔsubH°) via thermogravimetric analysis (TGA) and compare with data for 3,5-di-tert-butyl-2-hydroxybenzaldehyde (ΔsubH° = 105.6 ± 2.1 kJ·mol⁻¹) .
  • Critical Insight : The tert-butyl group increases thermal stability but reduces sublimation efficiency due to steric hindrance .

Q. What mechanistic role does the dimethylamino group play in metal-ligand coordination chemistry?

Methodology :

  • Synthesize Schiff base ligands by condensing the aldehyde with primary amines.
  • Characterize coordination modes via IR (C=N stretch at ~1620 cm⁻¹) and compare with non-dimethylamino analogs (e.g., 5-tert-Butyl-2-hydroxy-3-(4-pyridyl)benzaldehyde) to assess electronic effects .
  • Example : The dimethylamino group enhances electron density on the phenolic oxygen, favoring bidentate (O,N) coordination with transition metals like Cu(II) .

Q. How can conflicting spectroscopic data (e.g., NMR vs. crystallography) be reconciled for derivatives of this compound?

Methodology :

  • For NMR discrepancies (e.g., unexpected splitting in aromatic protons), conduct variable-temperature NMR to detect dynamic processes like hindered rotation of the tert-butyl group .
  • Cross-validate with X-ray In 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde, crystallography confirmed bromine’s ortho-directing effect, resolving NMR ambiguities in regioselectivity .

Q. What strategies mitigate oxidation of the hydroxybenzaldehyde moiety during storage?

Methodology :

  • Store under argon at −20°C in amber vials to prevent photodegradation.
  • Add stabilizers (e.g., BHT at 0.1% w/w) to ethanol stock solutions, as hydroxyl groups are prone to radical-mediated oxidation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(tert-Butyl)-5-(dimethylamino)-2-hydroxybenzaldehyde
Reactant of Route 2
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3-(tert-Butyl)-5-(dimethylamino)-2-hydroxybenzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.